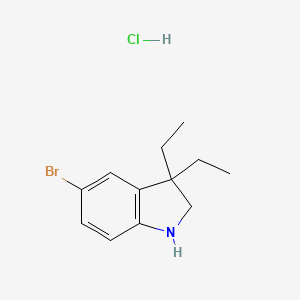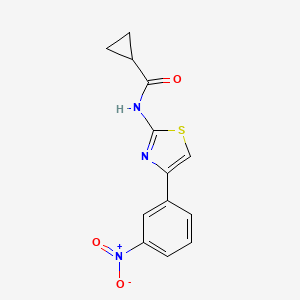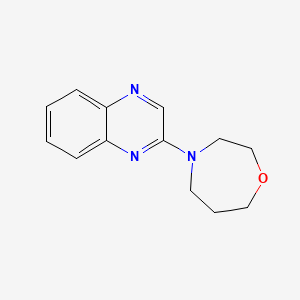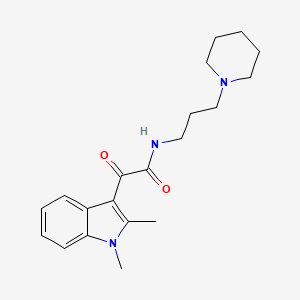
Chlorhydrate de 5-bromo-3,3-diéthyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular weight of 290.63 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole involves a reaction mixture that is cooled, concentrated, and the crude residue is purified by column chromatography . The final product is obtained as a yellow oil .Molecular Structure Analysis
The molecular structure of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride can be represented by the InChI code: 1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H .Physical And Chemical Properties Analysis
5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride is a powder at room temperature . Its boiling point is predicted to be 315.2±41.0 °C .Applications De Recherche Scientifique
Recherche sur le traitement du cancer
Les dérivés de l'indole sont de plus en plus reconnus pour leur potentiel dans le traitement de divers types de cancer. Ils présentent une gamme de propriétés biologiquement vitales qui peuvent être exploitées dans la recherche oncologique pour développer de nouveaux agents thérapeutiques .
Études antimicrobiennes
Ces composés présentent également des propriétés antimicrobiennes, ce qui en fait des candidats pour le développement de nouveaux antibiotiques ou médicaments antifongiques .
Thérapeutique des troubles neurologiques
La recherche sur les troubles neurologiques peut bénéficier des dérivés de l'indole car ils peuvent offrir de nouvelles voies pour traiter des affections telles que la maladie d'Alzheimer ou la maladie de Parkinson .
Inhibition du VIH-1
Les dérivés indolyl et oxochromenyl de la xanthénone se sont révélés prometteurs dans des études de docking moléculaire en tant qu'agents anti-VIH-1, indiquant des applications potentielles dans la thérapie antivirale .
Synthèse d'hormones végétales
L'acide indole-3-acétique, un dérivé de l'indole, est une hormone végétale produite par la dégradation du tryptophane dans les plantes supérieures. Cela met en évidence le rôle des indoles dans la recherche et le développement agricoles .
Analyse spectrale de masse
L'analyse spectrale de masse des dérivés de l'indole peut fournir des informations structurelles précieuses, essentielles en recherche chimique pour confirmer les poids moléculaires et comprendre les schémas de fragmentation potentiels .
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Given the diverse biological activities of indole derivatives , there is considerable potential for further exploration of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride and similar compounds for therapeutic applications. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Propriétés
IUPAC Name |
5-bromo-3,3-diethyl-1,2-dihydroindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-3-12(4-2)8-14-11-6-5-9(13)7-10(11)12;/h5-7,14H,3-4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOHTIZICIPHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)Br)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-42-9 |
Source


|
| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(4-methyl-1,2,4-triazol-3-yl)propyl]propanamide](/img/structure/B2355052.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2355056.png)




![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)


![4-(3-Methylbutyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2355073.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)
